N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide
Description
N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide is a synthetic compound featuring a tetrahydrofuran-2-carboxamide backbone linked to a 3-amino-4-fluorophenyl group.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDGXYFTMGCACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3-amino-4-fluoroaniline with tetrahydrofuran-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing derivatives with enhanced properties.
Biology
The compound is investigated for its potential as a biochemical probe. Its fluorine atom can influence biological activity, making it a candidate for studying interactions within biological systems. Research has shown that modifications to similar compounds can lead to significant biological effects, suggesting that this compound may also exhibit notable biological properties .
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. Preliminary studies indicate potential therapeutic applications, particularly in targeting specific diseases through its interaction with biological pathways. For instance, analogs of related compounds have been reported to possess anti-inflammatory and anticancer activities .
A study assessed the biological activity of related tetrahydrofuran derivatives, revealing that modifications significantly affected their efficacy as inhibitors in various disease models. The findings suggest that this compound could be similarly effective if subjected to rigorous biological testing .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions on yield and purity. The use of continuous flow reactors was proposed as a method to enhance production efficiency while maintaining high-quality outputs.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent variations, physicochemical properties, and synthetic routes:
Key Observations:
- Substituent Position: The position of fluorine and amino groups on the aromatic ring (e.g., vs.
- Heterocyclic vs. Aromatic Backbones : Replacement of the phenyl group with a thienyl ring () introduces sulfur-based electronics and may affect metabolic stability .
- Stereochemistry : Compounds like highlight the importance of stereochemistry in biological activity, though specific data are lacking .
Melting Points and Stability:
Biological Activity
N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13FN2O2
- Molecular Weight : 224.23 g/mol
- CAS Number : 926261-94-1
The presence of the fluorine atom in its structure is significant as it influences the compound's reactivity and biological interactions compared to similar analogs.
This compound is believed to interact with various biochemical pathways, primarily through receptor binding. Similar compounds, particularly those with indole derivatives, have shown high affinity for multiple receptors, including:
- μ-opioid receptors : Known for their role in pain modulation and are targets for analgesic drugs.
- Antiviral and anticancer pathways : Indications suggest that this compound may exhibit antiviral, anti-inflammatory, and anticancer properties based on structural similarities with known active compounds.
Biological Activities
The compound has been associated with a variety of biological activities:
- Anticancer Activity : Studies indicate potential antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell growth in models of lung, colon, and prostate cancers .
- Antimicrobial Properties : Research has shown that related compounds possess antimicrobial activities against bacteria and viruses. The mechanism often involves disruption of cellular processes in pathogens .
- Anti-inflammatory Effects : Similar compounds have been explored for their ability to inhibit inflammatory pathways, suggesting that this compound may also exhibit such properties .
Table 1: Summary of Biological Activities
Research Highlights
- Antiproliferative Studies : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Receptor Interaction Studies : Binding assays reveal that the compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways involved in pain and inflammation.
- Toxicity Assessments : Preliminary toxicity studies suggest that while the compound shows promise in therapeutic applications, further investigations are necessary to fully understand its safety profile and potential side effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-(3-Amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide while minimizing side reactions?
- Methodology : Use tetrahydrofuran (THF) as a solvent for nucleophilic substitution reactions involving fluorinated aniline derivatives. Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates like 3-amino-4-fluoroaniline. Adjust stoichiometry (e.g., 1:1.2 molar ratio of tetrahydrofuran-2-carboxylic acid chloride to 3-amino-4-fluoroaniline) to avoid over-acylation. Purify via column chromatography with ethyl acetate/hexane gradients (60:40 → 80:20) .
- Critical Parameter : Control reaction temperature (0–5°C during coupling) to suppress competing hydrolysis of the carboxamide group.
Q. What analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : Compare and NMR shifts with structurally analogous compounds (e.g., N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide). Key peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.2 ppm (tetrahydrofuran ring protons) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~279.1).
- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA, gradient elution) to detect residual solvents/byproducts (e.g., unreacted aniline) .
Q. How does the fluorine substituent on the phenyl ring influence the compound’s reactivity in downstream functionalization?
- Electronic Effects : The electron-withdrawing fluorine at the para position activates the aromatic ring for electrophilic substitution at the meta position. For example, bromination with NBS in DMF selectively yields 3-bromo-N-(3-amino-4-fluorophenyl)tetrahydrofuran-2-carboxamide .
- Steric Considerations : Fluorine’s small size allows for efficient coupling in Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc), KCO, DMF/HO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?
- Case Study : Conflicting IC values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration variations). Standardize protocols using a fixed ATP level (10 µM) and validate via orthogonal methods (e.g., SPR for binding affinity) .
- Data Normalization : Cross-reference with structurally related compounds (e.g., THF-F, a synthetic opioid with a tetrahydrofuran carboxamide scaffold) to identify structure-activity relationships (SAR) outliers .
Q. What computational strategies are effective for modeling the conformational flexibility of the tetrahydrofuran ring in docking studies?
- Molecular Dynamics (MD) : Simulate the compound’s binding to µ-opioid receptors (MOR) using AMBER force fields. The tetrahydrofuran ring adopts a puckered conformation, enhancing hydrophobic interactions with Leu300 and Trp293 residues .
- Docking Validation : Compare results with X-ray crystallographic data of analogous carboxamides refined via SHELXL (e.g., C–O bond length: 1.43 Å; ring torsion angles: ±20°) .
Q. How can researchers address regulatory challenges when working with fluorinated carboxamides in preclinical studies?
- Compliance : Cross-check structural analogs against controlled substance lists (e.g., China’s 2018 list includes THF-F, a Schedule I analog). Submit early-stage DEA/FDA notifications for SAR studies to avoid legal pitfalls .
- Documentation : Maintain detailed logs of synthetic routes, purity data (>98% by HPLC), and pharmacological screening protocols to streamline IND applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
